An In-Depth Technical Guide to the Synthesis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one
An In-Depth Technical Guide to the Synthesis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one
An In-Depth Technical Guide to the Synthesis of 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one
This guide provides a comprehensive overview of a strategic pathway for the synthesis of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one, a heterocyclic compound of interest for researchers and drug development professionals. The synthesis is presented with a focus on mechanistic understanding, experimental detail, and the rationale behind procedural choices, ensuring scientific integrity and reproducibility.
Introduction
The quinazoline scaffold is a prominent feature in a multitude of biologically active compounds and FDA-approved drugs.[3] The fusion of a triazole ring to the quinazoline core to form triazoloquinazolinones often enhances or modifies the pharmacological profile, leading to a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The specific target of this guide, 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one, incorporates a bromine atom on the quinazoline ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
This document outlines a robust and logical synthetic route, commencing from the readily available 2-amino-4-bromobenzoic acid. Each step is detailed with theoretical justification and a practical, step-by-step protocol.
Overall Synthesis Pathway
The proposed synthesis of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one is a multi-step process designed for clarity and efficiency. The pathway initiates with the formation of the quinazolinone ring system, followed by the construction of the fused triazole ring.
Caption: Proposed synthetic pathway for 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one.
Part 1: Construction of the Quinazolinone Core
The initial phase of the synthesis focuses on building the foundational 6-bromo-quinazolinone scaffold from 2-amino-4-bromobenzoic acid.
Step 1: Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
The synthesis begins with the cyclization of 2-amino-4-bromobenzoic acid. A common and effective method involves reaction with ammonium thiocyanate and acetic anhydride to form an intermediate acyl isothiocyanate, which then undergoes intramolecular cyclization upon heating to yield the desired 2-thioxo-quinazolinone.[4]
Mechanism Rationale: Acetic anhydride activates the carboxyl group of 2-amino-4-bromobenzoic acid and also reacts with ammonium thiocyanate to form isothiocyanic acid in situ. The amino group of the anthranilic acid derivative then attacks the isothiocyanate, followed by cyclization and dehydration to furnish the quinazolinone ring.
Experimental Protocol: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-bromobenzoic acid (1.0 eq) and ammonium thiocyanate (1.2 eq) in acetic anhydride (5.0 vol).
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Reaction: Stir the mixture at room temperature for 30 minutes.
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Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with vigorous stirring.
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Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any unreacted starting materials and by-products.
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Purification: Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Part 2: Functionalization and Triazole Ring Formation
With the quinazolinone core in place, the subsequent steps are directed towards the introduction of a hydrazine moiety and the subsequent cyclization to form the fused triazole ring.
Step 2: S-Methylation to 6-Bromo-4-(methylthio)quinazolin-2(1H)-one
The thione group is not an ideal leaving group for direct displacement by hydrazine. Therefore, it is first converted to a more reactive methylthio group through S-methylation.
Causality of Experimental Choice: The use of methyl iodide in a basic medium (e.g., sodium hydroxide) is a standard and high-yielding procedure for the S-methylation of thioureas and related structures. The resulting methylthio group is an excellent leaving group for subsequent nucleophilic substitution.
Experimental Protocol: 6-Bromo-4-(methylthio)quinazolin-2(1H)-one
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Dissolution: Dissolve 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
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Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.2 eq) dropwise at room temperature.
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Reaction: Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
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Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
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Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Step 3: Hydrazinolysis to 2-Hydrazinyl-6-bromoquinazolin-4(3H)-one
The methylthio group is readily displaced by hydrazine hydrate to introduce the necessary precursor for the triazole ring.
Mechanistic Insight: This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine nitrogen attacks the carbon bearing the methylthio group, leading to the displacement of methanethiol and the formation of the hydrazinyl quinazolinone.
Caption: Mechanism of hydrazinolysis.
Experimental Protocol: 2-Hydrazinyl-6-bromoquinazolin-4(3H)-one
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-Bromo-4-(methylthio)quinazolin-2(1H)-one (1.0 eq) in ethanol.
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Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the suspension.
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Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
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Isolation: Upon completion, cool the reaction mixture. The product will precipitate. Collect the solid by filtration.
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Purification: Wash the collected solid with cold ethanol and dry to obtain the desired product.
Step 4: Cyclization to 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one
The final step involves the cyclization of the hydrazinyl quinazolinone with a one-carbon source, such as triethyl orthoformate, to form the triazole ring.
Trustworthiness of the Protocol: This cyclization method is a well-established procedure for the synthesis of 1,2,4-triazole rings from hydrazino-heterocycles. Triethyl orthoformate serves as a reliable source of a formyl group equivalent, which acylates the terminal nitrogen of the hydrazine moiety, followed by intramolecular cyclization and elimination of ethanol.
Experimental Protocol: 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one
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Reaction Mixture: Suspend 2-Hydrazinyl-6-bromoquinazolin-4(3H)-one (1.0 eq) in triethyl orthoformate (10-15 vol) or in a high-boiling solvent like N,N-dimethylformamide (DMF) with an excess of triethyl orthoformate (3.0 eq).
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Reaction Conditions: Heat the mixture to reflux for 6-10 hours. The progress of the reaction should be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature.
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Isolation: If the product precipitates upon cooling, collect it by filtration. If not, the solvent can be removed under reduced pressure, and the residue triturated with a suitable solvent like diethyl ether or ethanol to induce precipitation.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., DMF, acetic acid, or ethanol) to yield the final product, 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes based on analogous transformations reported in the literature for the synthesis of related triazoloquinazolinones.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Thioquinazolinone Formation | NH₄SCN, Ac₂O | Acetic Anhydride | Reflux | 4-6 | 75-85 |
| 2 | S-Methylation | CH₃I, NaOH | Water | Room Temp. | 2-3 | 85-95 |
| 3 | Hydrazinolysis | N₂H₄·H₂O | Ethanol | Reflux | 8-12 | 80-90 |
| 4 | Triazole Cyclization | HC(OEt)₃ | DMF / neat | Reflux | 6-10 | 70-85 |
Conclusion
This guide has detailed a logical and experimentally sound pathway for the synthesis of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one. By starting with 2-amino-4-bromobenzoic acid, the synthesis proceeds through the formation of a quinazolinone intermediate, which is then functionalized and cyclized to yield the target triazolo-fused heterocyclic system. The provided protocols are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.
References
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